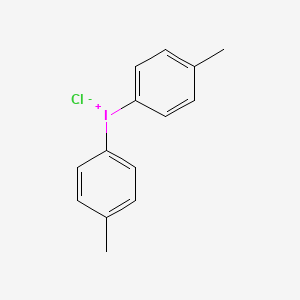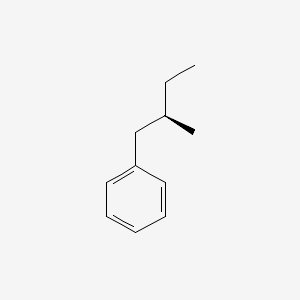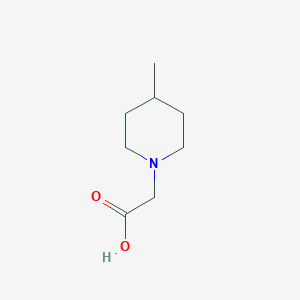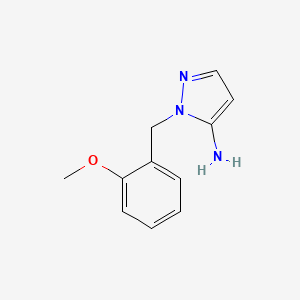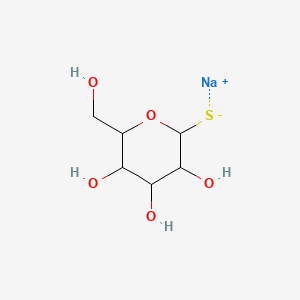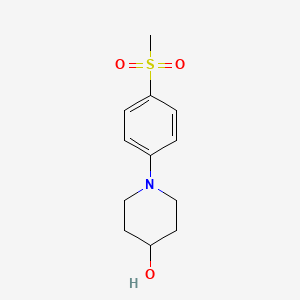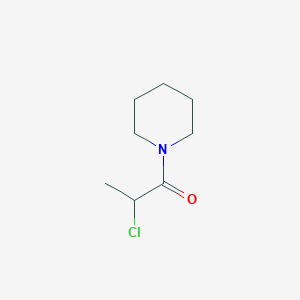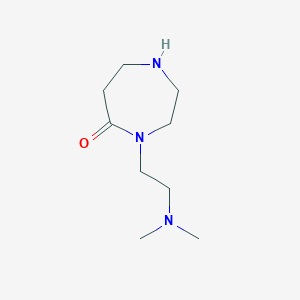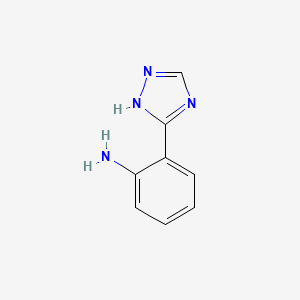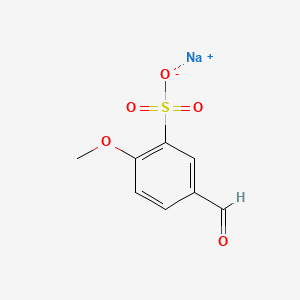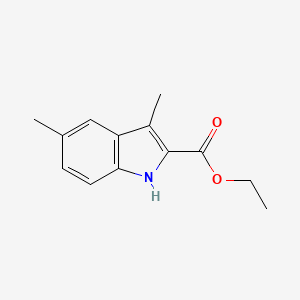
3,5-dimetil-1H-indol-2-carboxilato de etilo
Descripción general
Descripción
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a derivative of indole, a heterocyclic compound that plays a significant role in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including ethyl 3,5-dimethyl-1H-indole-2-carboxylate, has been a subject of interest in recent years . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, among others .Molecular Structure Analysis
The InChI code for ethyl 3,5-dimethyl-1H-indole-2-carboxylate is 1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 . The structure of similar compounds has been established by X-ray crystal structure analysis .Physical And Chemical Properties Analysis
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate has a molecular weight of 217.26 . It is recommended to be stored at a temperature between 28°C .Aplicaciones Científicas De Investigación
Inhibición de la indolamina 2,3-dioxigenasa (IDO)
El 3,5-dimetil-1H-indol-2-carboxilato de etilo se ha identificado como un posible inhibidor de la indolamina 2,3-dioxigenasa (IDO), una enzima involucrada en el metabolismo del triptófano a lo largo de la vía de la quinurenina. Los inhibidores de la IDO se están investigando por su potencial para modular las respuestas inmunitarias, particularmente en la terapia del cáncer, donde pueden ayudar a superar la inmunosupresión inducida por el tumor .
Antagonistas del receptor cannabinoide CB1
Este compuesto también se está estudiando como un antagonista del receptor cannabinoide CB1. Los antagonistas del receptor CB1 se exploran por su potencial terapéutico en el tratamiento de la obesidad, la adicción y los trastornos metabólicos debido a su papel en la modulación de la neurotransmisión dentro del sistema endocannabinoide .
Agentes antihipertriglicérmicos
Los investigadores están investigando el uso de derivados del this compound como agentes antihipertriglicérmicos. Estos compuestos podrían potencialmente reducir los niveles altos de triglicéridos en la sangre, lo que es un factor de riesgo para las enfermedades cardiovasculares .
Agentes antiproliferativos
Existe interés en utilizar este compuesto como un agente antiproliferativo contra las células K562 de leucemia humana. Los agentes antiproliferativos pueden inhibir el crecimiento y la propagación de las células cancerosas, lo que los convierte en un componente fundamental de la investigación y la terapia del cáncer .
Fármacos antivirales
El andamiaje indol, que incluye el this compound, se utiliza ampliamente en los fármacos antivirales y los inhibidores de la transcriptasa inversa. Estos fármacos son cruciales en el tratamiento de la infección por VIH o el SIDA y, en algunos casos, la hepatitis B .
6. Tratamiento del cáncer y las infecciones microbianas Los derivados del indol se están aplicando cada vez más para tratar las células cancerosas y los microbios. Muestran diversas propiedades biológicamente vitales que los hacen adecuados para abordar diferentes tipos de trastornos en el cuerpo humano .
Actividades antihepáticas
Se han preparado e investigado derivados del this compound por sus actividades antihepáticas. Estos estudios forman parte de la investigación en curso sobre las enfermedades hepáticas y los tratamientos potenciales .
Interacción con las enzimas
Se están investigando las estrategias sintéticas de los derivados de indol carboxamida, incluido el this compound, por su interacción contra diversas enzimas como la HLGP, el VIH-1, la enzima renina. Estas interacciones son cruciales para comprender las relaciones estructura-actividad y desarrollar nuevos agentes terapéuticos .
Direcciones Futuras
The future directions for research on ethyl 3,5-dimethyl-1H-indole-2-carboxylate and similar compounds are likely to focus on their synthesis and potential applications in medicine and other fields. The importance of indole derivatives in natural products and drugs suggests that they will continue to be a significant area of research .
Mecanismo De Acción
Target of Action
Ethyl 3,5-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new biologically active compounds . .
Mode of Action
Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(3)10-7-8(2)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSEOUZZDHRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408451 | |
| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16423-76-0 | |
| Record name | ethyl 3,5-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

